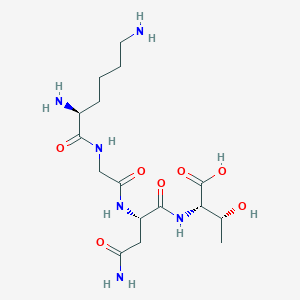
L-Lysylglycyl-L-asparaginyl-L-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysylglycyl-L-asparaginyl-L-threonine is a peptide composed of four amino acids: lysine, glycine, asparagine, and threonine Peptides like this compound play crucial roles in various biological processes, including cell signaling, immune responses, and enzymatic functions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysylglycyl-L-asparaginyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (threonine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (asparagine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for glycine and lysine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant methods use genetically engineered microorganisms to produce the peptide, which is then extracted and purified.
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysylglycyl-L-asparaginyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form hydroxythreonine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine may yield hydroxythreonine, while reduction of disulfide bonds results in free thiol groups.
Wissenschaftliche Forschungsanwendungen
L-Lysylglycyl-L-asparaginyl-L-threonine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Potential therapeutic applications in drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and coatings.
Wirkmechanismus
The mechanism of action of L-Lysylglycyl-L-asparaginyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and influencing their activity. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanylglycyl-L-asparaginyl-L-threonine: Similar structure but with alanine instead of lysine.
L-Lysylglycyl-L-glutaminyl-L-threonine: Similar structure but with glutamine instead of asparagine.
Uniqueness
L-Lysylglycyl-L-asparaginyl-L-threonine is unique due to its specific sequence of amino acids, which confers distinct biochemical properties and potential applications. Its combination of lysine, glycine, asparagine, and threonine allows for unique interactions with biological molecules and pathways, making it a valuable compound for research and therapeutic purposes.
Eigenschaften
CAS-Nummer |
824404-56-0 |
|---|---|
Molekularformel |
C16H30N6O7 |
Molekulargewicht |
418.45 g/mol |
IUPAC-Name |
(2S,3R)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H30N6O7/c1-8(23)13(16(28)29)22-15(27)10(6-11(19)24)21-12(25)7-20-14(26)9(18)4-2-3-5-17/h8-10,13,23H,2-7,17-18H2,1H3,(H2,19,24)(H,20,26)(H,21,25)(H,22,27)(H,28,29)/t8-,9+,10+,13+/m1/s1 |
InChI-Schlüssel |
SUIPPYIZSQTGBZ-QYTUQVAYSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)N)O |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCCN)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


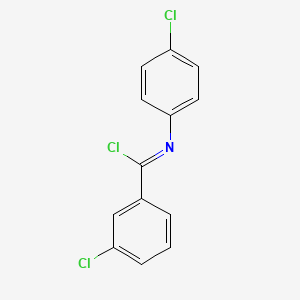
![2-Methoxy-6-{[(pyrazin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14213753.png)

![Acridin-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B14213763.png)
![3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid](/img/structure/B14213765.png)
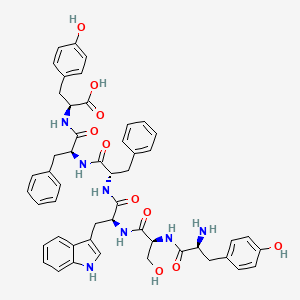
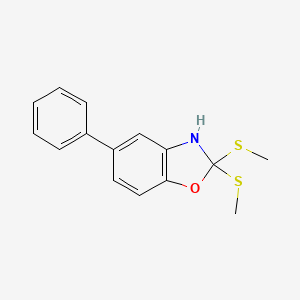
![{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane](/img/structure/B14213785.png)



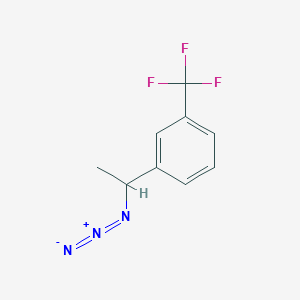
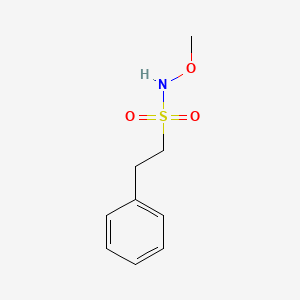
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]-](/img/structure/B14213824.png)
